molecular formula C12H10N4O B11564307 N'-[(E)-pyridin-4-ylmethylidene]pyridine-3-carbohydrazide

N'-[(E)-pyridin-4-ylmethylidene]pyridine-3-carbohydrazide

Cat. No.: B11564307
M. Wt: 226.23 g/mol
InChI Key: CVVWKZPOWLJYJW-OVCLIPMQSA-N
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Description

N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction between pyridine-4-carboxaldehyde and pyridine-3-carbohydrazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves the condensation reaction between pyridine-4-carboxaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may regenerate the starting materials .

Scientific Research Applications

N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. The Schiff base ligand coordinates with metal ions through its nitrogen atoms, forming chelates. These metal complexes can interact with biological targets, such as enzymes or DNA, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific metal ion and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of two pyridine rings and the Schiff base linkageIts ability to form stable metal complexes and its potential biological activities make it a valuable compound for further research and development .

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

N-[(E)-pyridin-4-ylmethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C12H10N4O/c17-12(11-2-1-5-14-9-11)16-15-8-10-3-6-13-7-4-10/h1-9H,(H,16,17)/b15-8+

InChI Key

CVVWKZPOWLJYJW-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=NC=C2

Origin of Product

United States

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